Dextrorphan hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dextrorphan hydrochloride is a psychoactive drug belonging to the morphinan class. It is primarily known for its antitussive (cough suppressant) properties and, at higher doses, as a dissociative hallucinogen. This compound is the dextrorotatory enantiomer of racemorphan, with the levorotatory enantiomer being levorphanol . It is produced by the O-demethylation of dextromethorphan by the enzyme CYP2D6 .
Preparation Methods
Synthetic Routes and Reaction Conditions: Dextrorphan hydrochloride is synthesized through the O-demethylation of dextromethorphan. This process involves the removal of a methoxy group from dextromethorphan, resulting in the formation of dextrorphan. The reaction is typically catalyzed by the enzyme CYP2D6 .
Industrial Production Methods: In industrial settings, the production of this compound involves the use of high-throughput liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods. These methods ensure the precise quantification and purity of the compound .
Chemical Reactions Analysis
Types of Reactions: Dextrorphan hydrochloride undergoes several types of chemical reactions, including:
Oxidation: Conversion to 3-hydroxymorphinan.
Reduction: Formation of reduced derivatives.
Substitution: Replacement of functional groups.
Common Reagents and Conditions:
Oxidation: Commonly involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Typically employs reducing agents like lithium aluminum hydride.
Substitution: Utilizes various nucleophiles and electrophiles under controlled conditions.
Major Products Formed:
Oxidation: 3-hydroxymorphinan.
Reduction: Reduced morphinan derivatives.
Substitution: Various substituted morphinan compounds.
Scientific Research Applications
Dextrorphan hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a reference compound in analytical chemistry for the development of LC-MS/MS methods.
Medicine: Investigated for its potential use in treating conditions such as depression and pseudobulbar affect.
Industry: Utilized in the production of cough suppressants and other pharmaceutical formulations.
Mechanism of Action
Dextrorphan hydrochloride exerts its effects primarily through its action as an NMDA receptor antagonist. By blocking these receptors, it inhibits the excitatory neurotransmitter glutamate, leading to reduced neuronal excitability . Additionally, this compound acts as a serotonin and norepinephrine reuptake inhibitor, contributing to its antidepressant-like effects .
Comparison with Similar Compounds
Dextromethorphan: A precursor to dextrorphan, used as a cough suppressant and in higher doses as a dissociative hallucinogen.
Levorphanol: The levorotatory enantiomer of racemorphan, known for its potent analgesic properties.
Ketamine: Another NMDA receptor antagonist with dissociative anesthetic properties.
Uniqueness of Dextrorphan Hydrochloride: this compound is unique in its combination of NMDA receptor antagonism and serotonin-norepinephrine reuptake inhibition. This dual mechanism of action makes it a valuable compound for research into both neurological and psychiatric conditions .
Properties
CAS No. |
69376-27-8 |
---|---|
Molecular Formula |
C17H24ClNO |
Molecular Weight |
293.8 g/mol |
IUPAC Name |
(1S,9S,10S)-17-methyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-4-ol;hydrochloride |
InChI |
InChI=1S/C17H23NO.ClH/c1-18-9-8-17-7-3-2-4-14(17)16(18)10-12-5-6-13(19)11-15(12)17;/h5-6,11,14,16,19H,2-4,7-10H2,1H3;1H/t14-,16+,17+;/m1./s1 |
InChI Key |
MKMAMQPDRUXVSS-YPYJQMNVSA-N |
Isomeric SMILES |
CN1CC[C@@]23CCCC[C@@H]2[C@@H]1CC4=C3C=C(C=C4)O.Cl |
SMILES |
CN1CCC23CCCCC2C1CC4=C3C=C(C=C4)O.Cl |
Canonical SMILES |
CN1CCC23CCCCC2C1CC4=C3C=C(C=C4)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.